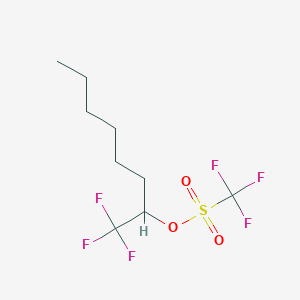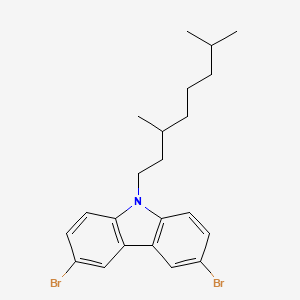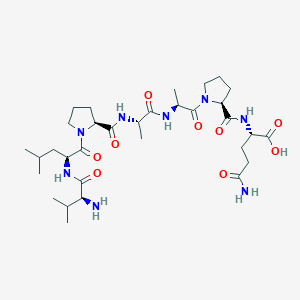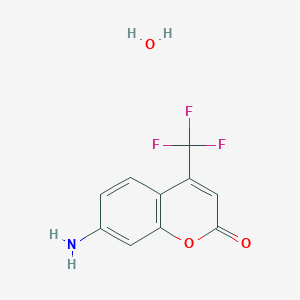![molecular formula C18H34O4Zn B14249428 Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- CAS No. 180923-16-4](/img/structure/B14249428.png)
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is a chemical compound with the molecular formula C18H34O4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- typically involves the reaction of zinc salts with 4-(2,2-dimethyl-1-oxopropoxy)butyl ligands. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of substituted zinc complexes .
Applications De Recherche Scientifique
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and enzyme functions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)ethyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)propyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)hexyl]-
Uniqueness
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
180923-16-4 |
|---|---|
Formule moléculaire |
C18H34O4Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;butyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C9H17O2.Zn/c2*1-5-6-7-11-8(10)9(2,3)4;/h2*1,5-7H2,2-4H3;/q2*-1;+2 |
Clé InChI |
ZQFRPMBDGUGPFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCC[CH2-].CC(C)(C)C(=O)OCCC[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)

![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)

![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)


![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)




